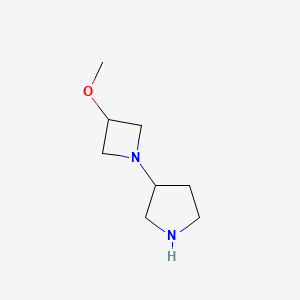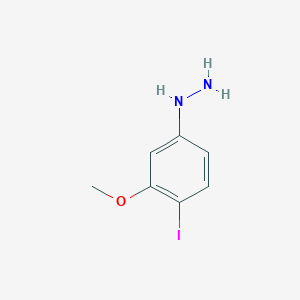
4-Iodo-3-methoxyphenylhydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-3-methoxyphenylhydrazine is an organic compound that belongs to the class of aryl hydrazines It is characterized by the presence of an iodine atom and a methoxy group attached to a phenyl ring, along with a hydrazine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Iodo-3-methoxyphenylhydrazine can be synthesized through the iodination of 4-methoxyphenylhydrazine. One common method involves the reaction of 4-methoxyphenylhydrazine hydrochloride with iodine in dimethyl sulfoxide at 60°C for 6 hours . This reaction proceeds through the formation of arenediazonium salts, which then undergo single-electron transfer from iodide anion to give aryl and iodine radicals, ultimately forming the desired aryl iodide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Iodo-3-methoxyphenylhydrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydrazine group can be oxidized to form corresponding azo compounds.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Iodine (I2): Used in the iodination step.
Dimethyl Sulfoxide (DMSO): Solvent for the reaction.
Palladium Catalysts: Used in coupling reactions like Suzuki-Miyaura coupling.
Major Products Formed
Aryl Iodides: Formed through iodination reactions.
Azo Compounds: Formed through oxidation of the hydrazine group.
Biaryl Compounds: Formed through coupling reactions.
Applications De Recherche Scientifique
4-Iodo-3-methoxyphenylhydrazine has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry:
Radiolabeling: Aryl iodides, including this compound, can be used in radiolabeling for imaging and diagnostic purposes.
Mécanisme D'action
The mechanism of action of 4-Iodo-3-methoxyphenylhydrazine involves its interaction with various molecular targets. For example, in coupling reactions, the compound undergoes oxidative addition with palladium catalysts, followed by transmetalation and reductive elimination to form the desired product . The hydrazine group can also participate in redox reactions, leading to the formation of azo compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Iodophenylhydrazine: Similar structure but lacks the methoxy group.
4-Methoxyphenylhydrazine: Similar structure but lacks the iodine atom.
4-Bromophenylhydrazine: Similar structure with bromine instead of iodine.
Uniqueness
4-Iodo-3-methoxyphenylhydrazine is unique due to the presence of both iodine and methoxy groups, which can influence its reactivity and potential applications. The iodine atom can participate in various substitution and coupling reactions, while the methoxy group can affect the compound’s electronic properties and solubility.
Propriétés
Formule moléculaire |
C7H9IN2O |
|---|---|
Poids moléculaire |
264.06 g/mol |
Nom IUPAC |
(4-iodo-3-methoxyphenyl)hydrazine |
InChI |
InChI=1S/C7H9IN2O/c1-11-7-4-5(10-9)2-3-6(7)8/h2-4,10H,9H2,1H3 |
Clé InChI |
ZLOSOCAQKFWMNJ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)NN)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




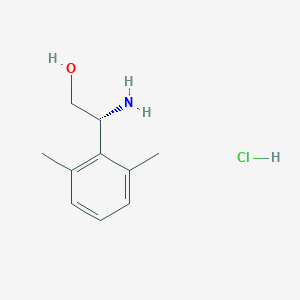
![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
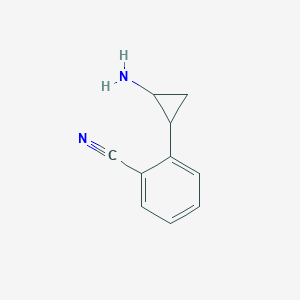
![(6aR,9R)-7-Allyl-N9-(3-(dimethylamino)propyl)-N4-ethyl-N9-(ethylcarbamoyl)-6a,7,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,9(6H)-dicarboxamide](/img/structure/B12954869.png)


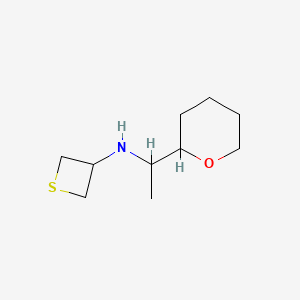


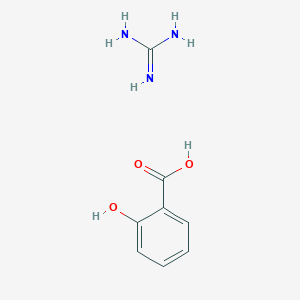
![Methyl 6-((tert-butoxycarbonyl)amino)-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B12954905.png)
